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Compound of Interest

Compound Name: GR 64349

Cat. No.: B10855664 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the selective

tachykinin NK₂ receptor agonist, GR 64349. The data presented is curated from peer-reviewed

scientific literature to assist researchers and professionals in the fields of pharmacology and

drug development. This document details the binding profile of GR 64349, the experimental

methodologies used to determine these affinities, and the associated signaling pathways.

Binding Affinity of GR 64349 for Tachykinin
Receptors
GR 64349 exhibits a high and selective binding affinity for the tachykinin NK₂ receptor. Its

affinity for NK₁ and NK₃ receptors is significantly lower, establishing it as a potent and selective

NK₂ receptor agonist.

Quantitative Binding Data
The binding affinities of GR 64349 for human recombinant tachykinin NK₁ and NK₂ receptors

have been determined through radioligand binding studies. The data is summarized in the table

below.
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Receptor Radioligand
Test
Compound

pKi Ki (nM)
Selectivity
(fold)

NK₂ [¹²⁵I]-NKA GR 64349
7.77 ± 0.10[1]

[2][3]
~17

~1300-fold

over NK₁[1]

NK₁ [³H]-septide GR 64349 <5[1] >10,000

NK₃ - GR 64349 - -

>300-fold

(NK₂ over

NK₃)

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher

binding affinity. Data for NK₃ receptor binding is presented as selectivity fold-change as specific

Ki values were not detailed in the initial literature review.

Experimental Protocols
The binding affinity data presented was primarily derived from competitive radioligand binding

assays using membranes from Chinese Hamster Ovary (CHO) cells stably expressing human

recombinant NK₁ or NK₂ receptors.

Radioligand Binding Assay for NK₂ Receptor
Receptor Source: Membranes from CHO cells stably expressing human recombinant NK₂

receptors (6 μg protein/well).

Radioligand: 0.1 nM [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA).

Test Compound: GR 64349.

Incubation: The reaction mixture was incubated at 23°C for 3 hours.

Assay Termination: The binding reaction was terminated by rapid filtration.

Non-specific Binding Determination: Defined in the presence of 1 μM Neurokinin A (NKA).

Data Analysis: The pKi values were estimated using a one-site binding model as the Hill

slopes approached unity.
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Radioligand Binding Assay for NK₁ Receptor
Receptor Source: Membranes from CHO cells stably expressing human recombinant NK₁

receptors (20 μg protein/well).

Radioligand: 5.0 nM [³H]-septide.

Test Compound: GR 64349.

Incubation: The reaction mixture was incubated at 23°C for 1 hour.

Assay Termination: The binding reaction was terminated by rapid filtration.

Non-specific Binding Determination: Defined in the presence of 1 μM septide.

Data Analysis: Due to the weak displacement, an apparent pKi value was extrapolated.

Signaling Pathways of Tachykinin Receptors
Tachykinin receptors, including NK₁, NK₂, and NK₃, are members of the G protein-coupled

receptor (GPCR) superfamily. Upon agonist binding, these receptors primarily couple to Gq/11

proteins, initiating a canonical signaling cascade.

Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC). PLC then

catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second

messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through

the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of

intracellular calcium (Ca²⁺). The elevation of intracellular Ca²⁺ and the activation of protein

kinase C (PKC) by DAG lead to a variety of cellular responses, including smooth muscle

contraction. Tachykinin receptor activation can also lead to the inhibition of cyclic AMP (cAMP)

synthesis.
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Caption: Tachykinin NK₂ receptor signaling pathway.

Experimental Workflow: Radioligand Binding Assay
The determination of binding affinity through competitive radioligand binding assays follows a

standardized workflow to ensure accuracy and reproducibility. The key steps are outlined in the

diagram below.
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Caption: Workflow for a competitive radioligand binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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